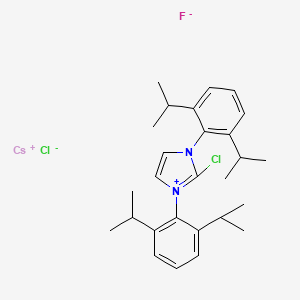
Thiabendazole D6
概要
説明
Thiabendazole (TBZ) is a substance that has been receiving multiple important applications in several domains, from medicine and pharmaceutical sciences, to agriculture and food industry . It is a preservative, an antifungal agent, and an antiparasitic agent .
Synthesis Analysis
A comprehensive multi-technique investigation on the molecular and crystal properties of TBZ is reported . These synthesized compounds are used as principal precursors for the synthesis of several new active heterocyclic molecules that have diverse biological activities and play vital roles in other industrial fields .
Molecular Structure Analysis
Density functional theory (DFT) calculations were used to investigate the conformational space of thiabendazole (TBZ), revealing the existence of two conformers, the most stable planar trans form and a double-degenerated-by-symmetry gauche form, which is 30 kJ mol −1 higher in energy than the trans conformer .
Chemical Reactions Analysis
Thiabendazole acts as a bidentate chelate . The degradation of Thiabendazole and its transformation products were monitored under outdoor conditions, using natural sunlight (NSL) as a photon source .
Physical and Chemical Properties Analysis
Thiabendazole (TBZ) is a benzimidazole pesticide. It is also known as the food additive E233 from the class of preservatives . It is an antifungal and anthelminthic drug approved by the United States Food and Drug Administration (FDA) .
科学的研究の応用
1. Anti-Metastatic Melanoma Activity
Thiabendazole has shown potential in inhibiting angiogenesis in both animal models and human cells. Particularly, it exhibits anti-metastatic activity against the murine metastatic melanoma cell line B16F10. In a study, thiabendazole inhibited B16F10 proliferation in vitro in a dose- and time-dependent manner. Additionally, it restrained transcription and translation of the VEGF gene in B16F10 and increased the apoptotic percentage of B16F10 cells. In a B16F10-bearing mice model, thiabendazole significantly suppressed tumor growth (Zhang et al., 2013).
2. Detection in Food Items
Thiabendazole has been detected on citrus fruits and bananas using surface enhanced Raman scattering (SERS). A study focused on assessing the TBZ content in bananas and citrus fruits available on the Romanian market. The researchers reported the complete vibrational characterization of TBZ and estimated the total amount of TBZ in citrus fruits and bananas (Müller et al., 2014).
3. Treatment of Bovine Dermatophytosis
A study evaluated thiabendazole's use in treating bovine dermatophytosis caused by Trichophyton verrucosum. The research involved treating infected animals with a thiabendazole-DMSO-salicylic acid mixture topically on skin lesions. The treatment resulted in complete healing of lesions, and 80% of the treated animals tested negative on mycological examination (Gabal, 1986).
4. Genotoxic Potential
A study evaluated the genotoxic potential of thiabendazole using the micronucleus assay in human peripheral lymphocytes. The results indicated that thiabendazole significantly increased the micronucleus frequency compared with the negative control in all treatment concentrations, suggesting a potential aneugenic hazard (Santovito et al., 2011).
5. Microbial Degradation and Environmental Impact
A bacterial consortium able to rapidly degrade thiabendazole and use it as a carbon source was isolated. The consortium composed of α-, β- and γ-Proteobacteria was reported to effectively degrade thiabendazole, suggesting potential application in bioremediation of TBZ-contaminated environments (Perruchon et al., 2017).
作用機序
Target of Action
Thiabendazole D6 primarily targets a variety of nematodes . It is particularly effective against Ascaris lumbricoides (common roundworm), Strongyloides stercoralis (threadworm), Necator americanus, Ancylostoma duodenale (hookworm), Trichuris trichiura (whipworm), Ancylostoma braziliense (dog and cat hookworm), Toxocara canis, Toxocara cati (ascarids), and Enterobius vermicularis (pinworm) .
Mode of Action
The precise mode of action of this compound on the parasite is unknown, but it most likely inhibits the helminth-specific enzyme fumarate reductase . This enzyme is crucial for the survival and reproduction of the parasites. By inhibiting this enzyme, this compound disrupts the energy production of the parasites, leading to their death .
Biochemical Pathways
This compound affects the biochemical pathways related to the energy production of the parasites. The inhibition of the helminth-specific enzyme fumarate reductase disrupts the energy metabolism of the parasites, affecting their survival and reproduction .
Pharmacokinetics
This compound is rapidly absorbed and peak plasma concentration is reached within 1 to 2 hours after oral administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its effectiveness.
Result of Action
The result of this compound’s action is the death of the parasites. By inhibiting the helminth-specific enzyme fumarate reductase, this compound disrupts the energy production of the parasites, leading to their death . This compound also suppresses egg and/or larval production and may inhibit the subsequent development of those eggs or larvae which are passed in the feces .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of this compound residues under frozen conditions has been studied, showing that residues were stable under frozen conditions (-20 oC) for at least 24 months . .
Safety and Hazards
将来の方向性
Thiabendazole (TBZ) is a substance which has been receiving multiple important applications in several domains, from medicine and pharmaceutical sciences, to agriculture and food industry . There is a high potential for the further improvement and development of each method in order to obtain a simple, precise, and accurate method that can be used for routine analysis .
特性
IUPAC Name |
2,5-dideuterio-4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNZQLZVWNLKY-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=C(SC(=N3)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



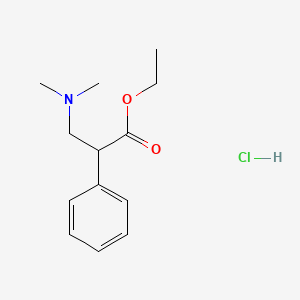
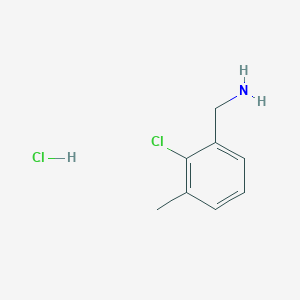
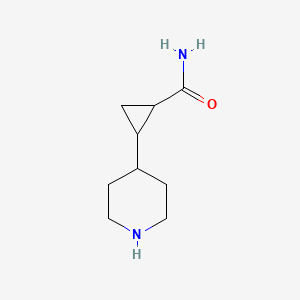
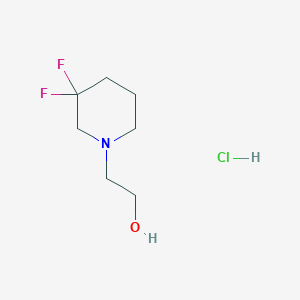

![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)
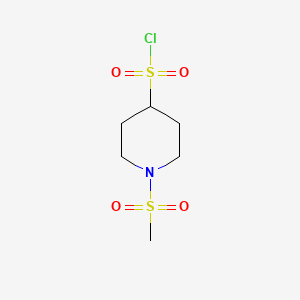
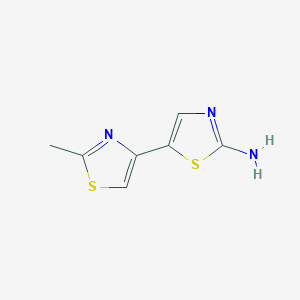
![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)
![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)
![5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435964.png)
